molecular formula C16H12Cl2N2O4S B479625 N-(2,3-dichlorophenyl)-3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanamide CAS No. 709010-65-1

N-(2,3-dichlorophenyl)-3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanamide

Cat. No. B479625
M. Wt: 399.2g/mol
InChI Key: FTXPESZNOPDPTO-UHFFFAOYSA-N
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Description

N-(2,3-dichlorophenyl)-3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanamide is a useful research compound. Its molecular formula is C16H12Cl2N2O4S and its molecular weight is 399.2g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(2,3-dichlorophenyl)-3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,3-dichlorophenyl)-3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway of N-(2,3-dichlorophenyl)-3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanamide involves the reaction of 2,3-dichloroaniline with 1,1-dioxido-3-oxo-1,2-benzisothiazole-2(3H)-carboxylic acid followed by the conversion of the resulting intermediate to the desired product through a series of reactions.

Starting Materials
2,3-dichloroaniline, 1,1-dioxido-3-oxo-1,2-benzisothiazole-2(3H)-carboxylic acid, Ethyl chloroformate, Sodium hydroxide, Hydrochloric acid, Sodium bicarbonate, Acetic anhydride, Sodium nitrite, Sulfuric acid, Sodium nitrate, Sodium sulfite, Sodium chloride, Sodium carbonate, Sodium thiosulfate, Wate

Reaction
Step 1: Dissolve 2,3-dichloroaniline in hydrochloric acid and cool the solution to 0-5°C., Step 2: Add a solution of sodium nitrite in water to the above solution and maintain the temperature at 0-5°C for 10-15 minutes to form diazonium salt., Step 3: Add a solution of 1,1-dioxido-3-oxo-1,2-benzisothiazole-2(3H)-carboxylic acid in water to the diazonium salt solution and stir for 30-60 minutes to form an intermediate., Step 4: Add a solution of sodium sulfite in water to the above reaction mixture to decompose excess diazonium salt., Step 5: Adjust the pH of the reaction mixture to 7-8 using sodium bicarbonate., Step 6: Extract the product with ethyl acetate and dry over sodium sulfate., Step 7: Add ethyl chloroformate to the above dried product and stir for 30-60 minutes to form an intermediate., Step 8: Add a solution of sodium hydroxide in water to the above reaction mixture and stir for 30-60 minutes to form another intermediate., Step 9: Extract the product with ethyl acetate and dry over sodium sulfate., Step 10: Add acetic anhydride to the above dried product and stir for 30-60 minutes to form another intermediate., Step 11: Add a solution of sodium bicarbonate in water to the above reaction mixture and stir for 30-60 minutes to form the desired product., Step 12: Extract the product with ethyl acetate and dry over sodium sulfate., Step 13: Purify the product by column chromatography using a mixture of ethyl acetate and hexane as eluent., Step 14: Recrystallize the purified product from ethanol to obtain the final product.

properties

IUPAC Name

N-(2,3-dichlorophenyl)-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2N2O4S/c17-11-5-3-6-12(15(11)18)19-14(21)8-9-20-16(22)10-4-1-2-7-13(10)25(20,23)24/h1-7H,8-9H2,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTXPESZNOPDPTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CCC(=O)NC3=C(C(=CC=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dichlorophenyl)-3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanamide

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